Methyl cyclobutanecarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

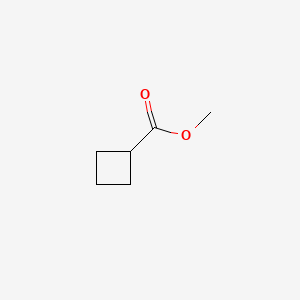

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl cyclobutanecarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-8-6(7)5-3-2-4-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBTGNLZUIZHUHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60227312 | |

| Record name | Cyclobutanecarboxylic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

765-85-5 | |

| Record name | Cyclobutanecarboxylic acid methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclobutanecarboxylic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL CYCLOBUTANECARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl Cyclobutanecarboxylate: Properties, Synthesis, and Applications

Introduction: The Significance of the Strained Scaffold

Methyl cyclobutanecarboxylate is a cycloaliphatic ester that serves as a pivotal building block in modern organic synthesis. While seemingly simple, its structure, featuring a strained four-membered carbocycle, imparts unique reactivity and conformational rigidity. This makes it an increasingly valuable scaffold in the development of complex molecules, particularly in the fields of medicinal chemistry and materials science. The inherent ring strain of the cyclobutane moiety not only influences its chemical behavior but also presents distinct three-dimensional arrangements that are sought after in drug design to enhance properties like metabolic stability, receptor binding, and selectivity.[1][2][3]

This guide provides an in-depth exploration of the fundamental properties, synthetic methodologies, and key applications of this compound. It is designed for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of this versatile intermediate. We will delve into its physicochemical and spectroscopic profile, provide validated experimental protocols for its synthesis and derivatization, and discuss its strategic application in cutting-edge research.

Part 1: Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectral characteristics is foundational to its application. This section details the core properties of this compound.

Core Physicochemical Data

The essential physical and chemical identifiers for this compound are summarized in the table below. This data is critical for reaction planning, safety assessments, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O₂ | PubChem[4] |

| Molecular Weight | 114.14 g/mol | PubChem[4] |

| CAS Number | 765-85-5 | TCI America |

| Appearance | Colorless transparent liquid | TCI America |

| Boiling Point | 135-138.7 °C | ChemicalBook, TCI America |

| Flash Point | 30 °C (86 °F) | TCI America |

| Density | ~0.99 g/cm³ at 20 °C | TCI America |

| Refractive Index (n²⁰/D) | ~1.43 | TCI America |

| Purity | ≥98.0% | TCI America |

Structural and Spectroscopic Profile

The structure of this compound consists of a methyl ester functional group attached to a cyclobutane ring. This puckered, non-planar ring system is key to its utility.[5]

Expertise & Experience: The interpretation of spectroscopic data is crucial for reaction monitoring and product verification. While public, fully-annotated spectra for this specific compound are scarce, its structure allows for a confident prediction of its key spectral features. This predictive analysis is an essential skill for any synthetic chemist.

-

¹H NMR Spectroscopy (Predicted):

-

~3.67 ppm (singlet, 3H): The three protons of the methoxy group (-OCH₃) are chemically equivalent and do not couple with other protons, resulting in a sharp singlet.

-

~2.80 - 3.10 ppm (multiplet, 1H): The single proton on the carbon alpha to the carbonyl group (the methine proton) is expected to be the most downfield of the ring protons due to the deshielding effect of the ester. It will appear as a complex multiplet due to coupling with the adjacent methylene protons.

-

~1.80 - 2.30 ppm (multiplet, 6H): The remaining six protons on the cyclobutane ring will resonate in this region. Their signals will be complex and overlapping due to the puckered nature of the ring, leading to multiple, distinct magnetic environments and complex spin-spin coupling.

-

-

¹³C NMR Spectroscopy (Predicted):

-

~175 ppm: The carbonyl carbon (C=O) of the ester group will have the most downfield chemical shift.

-

~51 ppm: The carbon of the methoxy group (-OCH₃).

-

~35 - 40 ppm: The alpha-carbon (methine) of the cyclobutane ring.

-

~18 - 25 ppm: The remaining three carbons of the cyclobutane ring. Due to the symmetry of the parent ring, these may show fewer than three distinct signals.[6]

-

-

Infrared (IR) Spectroscopy (Predicted):

-

~1735 cm⁻¹ (strong, sharp): This is the characteristic C=O (carbonyl) stretching frequency for a saturated ester. This is the most prominent peak in the spectrum.

-

~2850-3000 cm⁻¹ (medium-strong): C-H stretching vibrations from the methyl and cyclobutyl groups.

-

~1170-1250 cm⁻¹ (strong): C-O stretching vibrations of the ester group.

-

-

Mass Spectrometry (Predicted):

-

Molecular Ion (M⁺): m/z = 114.

-

Key Fragments: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃, M-31, resulting in a peak at m/z = 83) and the McLafferty rearrangement if sterically feasible, though less common for cyclobutane systems. Ring cleavage products are also expected.[7]

-

Part 2: Synthesis and Reactivity

This compound is not only a building block but also a versatile substrate for further chemical modification.

Synthetic Route: Fischer Esterification

The most direct and economically viable synthesis is the Fischer esterification of cyclobutanecarboxylic acid with methanol, catalyzed by a strong acid.[8][9]

Trustworthiness: This protocol is a self-validating system. The progress can be monitored by techniques like TLC or GC, and the equilibrium can be manipulated to maximize yield. The use of excess alcohol as the solvent is a field-proven technique to drive the reaction to completion according to Le Châtelier's principle.[9]

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclobutanecarboxylic acid (10.0 g, 0.1 mol).

-

Reagent Addition: Add anhydrous methanol (100 mL). The excess methanol serves as both a reactant and the solvent.

-

Catalyst Addition: While stirring, cautiously add concentrated sulfuric acid (H₂SO₄, 1 mL) dropwise to the mixture.

-

Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.

-

Work-up:

-

Allow the mixture to cool to room temperature.

-

Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by fractional distillation to yield pure this compound.

References

- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates | Semantic Scholar [semanticscholar.org]

- 3. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CID 68408789 | C12H20O4 | CID 68408789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. pubs.acs.org [pubs.acs.org]

- 8. cerritos.edu [cerritos.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Unlocking Molecular Reactivity: A Technical Guide to the Ring Strain Energy of Methyl Cyclobutanecarboxylate

Introduction: The Energetic Landscape of Strained Rings

In the realm of medicinal chemistry and materials science, the intricate dance of molecular structure and reactivity is paramount. Small carbocyclic rings, particularly the cyclobutane moiety, represent a fascinating and potent structural motif. Their inherent ring strain, a consequence of non-ideal bond angles and eclipsing interactions, imbues them with a unique energetic signature that can be harnessed to drive chemical transformations and influence biological activity.[1][2][3] The high reactivity of molecules containing three- and four-membered rings, such as the antibiotic penicillin, is a direct consequence of this stored potential energy.[1][3] This guide provides a comprehensive exploration of the ring strain energy of a functionally substituted cyclobutane, methyl cyclobutanecarboxylate, offering both theoretical underpinnings and practical methodologies for its determination. Understanding and quantifying this strain is not merely an academic exercise; it is a critical component in the rational design of novel therapeutics and advanced materials.[4]

The parent cyclobutane molecule possesses a significant ring strain of approximately 26.3 kcal/mol (110 kJ/mol).[5][6][7] This instability arises from two primary sources:

-

Angle Strain: The deviation of the internal C-C-C bond angles from the ideal tetrahedral angle of 109.5°. In a planar cyclobutane, these angles would be a rigid 90°, leading to substantial strain.[2][5]

-

Torsional Strain: The eclipsing of hydrogen atoms on adjacent carbon atoms. A planar conformation would maximize these unfavorable interactions.[2][5]

To alleviate some of this torsional strain, cyclobutane adopts a non-planar, "puckered" or "butterfly" conformation.[1][5][8] This puckering slightly decreases the C-C-C bond angles to around 88°, thereby increasing angle strain to some extent, but the overall energy of the molecule is lowered due to the reduction in eclipsing interactions.[1] The introduction of a substituent, such as a methyl carboxylate group, onto the cyclobutane ring is expected to modulate this delicate energetic balance, influencing both the magnitude of the ring strain and the conformational preferences of the molecule.[6][9][10]

Methodologies for Determining Ring Strain Energy

The quantification of ring strain is not a direct measurement but rather a value derived from the comparison of a cyclic molecule's thermodynamic properties to those of a suitable strain-free reference compound.[11] Both experimental and computational approaches are employed, each with its own set of advantages and considerations.

Experimental Determination: Combustion Calorimetry

The classic experimental technique for determining ring strain is bomb calorimetry.[12][13][14] This method measures the heat of combustion (ΔH°c), which is the heat released when a compound is completely burned in the presence of excess oxygen.[15] A higher heat of combustion per -CH2- group compared to a strain-free reference, such as a long-chain alkane or cyclohexane, is indicative of greater instability and thus higher ring strain.[7][15][16]

Objective: To experimentally determine the standard enthalpy of combustion (ΔH°c) of liquid this compound.

Apparatus:

-

Isoperibol bomb calorimeter

-

Oxygen bomb

-

Crucible (silica or platinum)

-

Pellet press

-

Fuse wire (platinum or nickel-chromium)

-

Calorimetric thermometer (0.001 °C resolution)

-

Oxygen source

-

Analytical balance (0.1 mg precision)

Procedure:

-

Sample Preparation:

-

Accurately weigh a sample of high-purity this compound (approximately 0.5-1.0 g) into a crucible.

-

Attach a known length of fuse wire to the bomb's electrodes, ensuring it is in contact with the sample.

-

-

Calorimeter Assembly:

-

Place the crucible in the bomb.

-

Seal the bomb and charge it with high-purity oxygen to a pressure of approximately 30 atm.

-

Immerse the bomb in a known volume of water in the calorimeter's insulated jacket.

-

-

Combustion and Data Acquisition:

-

Allow the system to reach thermal equilibrium.

-

Ignite the sample by passing a current through the fuse wire.

-

Record the temperature of the water jacket at regular intervals before, during, and after combustion until a constant temperature is reached.

-

-

Data Analysis:

-

Calculate the corrected temperature rise, accounting for heat exchange with the surroundings.

-

Determine the total heat released during combustion by multiplying the temperature rise by the predetermined heat capacity of the calorimeter.[12]

-

Subtract the heat contributions from the combustion of the fuse wire.

-

Calculate the standard enthalpy of combustion (ΔH°c) in kJ/mol.

-

Strain Energy Calculation:

The ring strain energy is then calculated by comparing the experimental heat of combustion to a theoretical value for a hypothetical strain-free molecule with the same atomic composition.

Computational Chemistry: A Powerful Predictive Tool

Computational chemistry offers a versatile and increasingly accurate alternative for determining ring strain energies, bypassing the need for potentially hazardous and resource-intensive experimental work.[4][17] High-level ab initio and Density Functional Theory (DFT) methods are commonly used to calculate the energies of molecules.[18] The strain energy is then derived using hypothetical, balanced chemical reactions known as isodesmic or homodesmotic reactions.[19][20]

-

Isodesmic Reactions: These reactions conserve the number and type of chemical bonds on both the reactant and product sides.[20]

-

Homodesmotic Reactions: A more refined approach where the hybridization state of the atoms and the number of attached hydrogens are also conserved, leading to better cancellation of errors in the calculations.[20]

Objective: To computationally determine the ring strain energy of this compound using a homodesmotic reaction.

Software: A quantum chemistry software package such as Gaussian, Q-Chem, or Spartan.

Procedure:

-

Conformational Analysis:

-

Perform a conformational search for this compound to identify the lowest energy conformer(s). The orientation of the methyl carboxylate group (axial vs. equatorial) will be critical.

-

-

Geometry Optimization and Frequency Calculations:

-

Perform a full geometry optimization and frequency calculation for the lowest energy conformer of this compound at a suitable level of theory (e.g., B3LYP/6-31G* or higher).[21] The absence of imaginary frequencies confirms a true energy minimum.

-

-

Homodesmotic Reaction Construction:

-

Construct a balanced homodesmotic reaction. For this compound, a suitable reaction would be:

This compound + 3 x Ethane → Isopropyl acetate + 2 x Propane

-

-

Calculations for All Reaction Components:

-

Perform geometry optimization and frequency calculations for all molecules in the homodesmotic reaction (ethane, isopropyl acetate, and propane) at the same level of theory and basis set used for this compound.

-

-

Strain Energy Calculation:

-

Calculate the enthalpy change (ΔH) for the homodesmotic reaction at 298.15 K using the computed electronic energies and thermal corrections (including zero-point vibrational energy).

-

ΔH = [ΣH(products)] - [ΣH(reactants)]

-

The calculated ΔH for this reaction is equal to the ring strain energy of this compound.[4]

-

Influence of the Methyl Carboxylate Substituent

The introduction of a methyl carboxylate group onto the cyclobutane ring is anticipated to influence the ring strain in several ways:

-

Steric Effects: The bulky methyl carboxylate group will have preferred orientations (axial vs. equatorial) to minimize steric interactions with the ring hydrogens. This can affect the puckering of the ring.

-

Electronic Effects: The electron-withdrawing nature of the carboxylate group may have a minor influence on the C-C bond lengths and strengths within the ring.

-

Conformational Preferences: The conformational analysis of cyclobutanecarboxylic acid and its derivatives is complex, with multiple low-energy conformers possible.[22] The interplay between the ring puckering and the orientation of the substituent is crucial in determining the overall strain.

Quantitative Data Summary

The following table summarizes relevant thermochemical data for cyclobutane and related compounds to provide context for the anticipated ring strain of this compound.

| Compound | Property | Value (kcal/mol) | Value (kJ/mol) | Reference(s) |

| Cyclobutane | Ring Strain Energy | ~26.3 | ~110 | [5][6][7] |

| Cyclobutane (gas) | Standard Enthalpy of Formation (ΔfH°gas) | 6.6 | 27.63 ± 0.47 | [6][25] |

| Cyclobutane (liquid) | Standard Enthalpy of Combustion (ΔcH°liquid) | -650.2 | -2720.4 ± 0.5 | [7] |

| 1,1-Dimethylcyclobutane | Reduction in Strain vs. Cyclobutane | > 8 | > 33.5 | [23] |

Conclusion and Future Directions

The ring strain energy of this compound is a critical parameter for understanding its reactivity and for its application in drug discovery and materials science. While a precise experimental value is not currently documented, this guide has provided a robust framework for its determination through both combustion calorimetry and computational chemistry. The computational workflow, in particular, offers a highly accessible and accurate means of predicting this value.

Future research should focus on the experimental determination of the heat of combustion of this compound to validate computational predictions. Furthermore, a systematic computational study of a series of substituted cyclobutanes would provide a more comprehensive understanding of how different functional groups modulate ring strain, thereby enabling a more predictive approach to the design of novel strained-ring systems for various applications. The continued development of machine learning models also promises to make the prediction of ring strain energies even faster and more accessible for large-scale screening of virtual compound libraries.[17][20]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Ring strain - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. fiveable.me [fiveable.me]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. 4.3 Stability of Cycloalkanes: Ring Strain - Organic Chemistry | OpenStax [openstax.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chemrxiv.org [chemrxiv.org]

- 18. benchchem.com [benchchem.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Fast and Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. q-chem.com [q-chem.com]

- 22. researchgate.net [researchgate.net]

- 23. Conventional strain energy in dimethyl-substituted cyclobutane and the gem-dimethyl effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Collection - Conventional Strain Energy in Dimethyl-Substituted Cyclobutane and the gem-Dimethyl Effect - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

- 25. atct.anl.gov [atct.anl.gov]

An In-depth Technical Guide to Methyl Cyclobutanecarboxylate (CAS 765-85-5): Properties, Hazards, and Safe Handling

This technical guide provides a comprehensive overview of Methyl Cyclobutanecarboxylate (CAS 765-85-5), a versatile intermediate with significant applications in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into its physicochemical properties, associated hazards, and robust protocols for safe handling and utilization.

Introduction and Synthetic Relevance

This compound is an ester characterized by a four-membered cyclobutane ring, a structural motif of increasing interest in medicinal chemistry due to its ability to impart unique conformational constraints and metabolic stability to bioactive molecules.[1] Its utility as a building block stems from the reactivity of the ester functional group and the potential for the cyclobutane ring to undergo specific chemical transformations.[1]

This compound serves as a key starting material or intermediate in the synthesis of more complex molecules, enabling the construction of novel chemical entities with potential therapeutic or agricultural applications.[2][3] The controlled introduction of the cyclobutane moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its effective and safe use in a laboratory setting. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 765-85-5 | [3] |

| Molecular Formula | C₆H₁₀O₂ | [4][5] |

| Molecular Weight | 114.14 g/mol | [4][6] |

| Appearance | Colorless to pale yellow liquid | [6] |

| Odor | Distinctive | [1] |

| Boiling Point | 135-139 °C | [7][8] |

| Flash Point | 30.1 °C | [2][3] |

| Density | Approximately 0.99 g/mL at 25 °C | |

| Solubility | Soluble in organic solvents, insoluble in water. | |

| Refractive Index | Approximately 1.43 | [4] |

Hazard Identification and GHS Classification

This compound is classified as a flammable liquid. Appropriate precautions must be taken when handling and storing this compound.

GHS Pictogram:

Signal Word: Warning [9]

Hazard Statements:

Precautionary Statements:

A comprehensive list of precautionary statements should be consulted from the safety data sheet before use. Key precautions include:

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[2][3][10]

-

P240: Ground/bond container and receiving equipment.[11]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[11]

-

P403+P235: Store in a well-ventilated place. Keep cool.[10]

-

P501: Dispose of contents/container to an approved waste disposal plant.[10]

Toxicological Profile

| Exposure Route | Species | Value | Classification | Source |

| Oral LD50 | Rat | > 2000 mg/kg | Based on ATE data, classification criteria are not met. | [5] |

| Dermal LD50 | Rabbit | > 2000 mg/kg | Based on ATE data, classification criteria are not met. | [5] |

| Inhalation LC50 | Rat | > 20 mg/l | Based on ATE data, classification criteria are not met. | [5] |

It is important to note that some sources indicate potential for skin and eye irritation.[12] As with any chemical for which toxicological data is limited, it should be handled with care, and exposure should be minimized.

Environmental Fate and Ecotoxicity

Detailed studies on the environmental fate and ecotoxicity of this compound are not widely available. However, based on its structure as a simple ester, it is anticipated to be biodegradable. Its low water solubility suggests that it is unlikely to persist in aqueous environments. Nevertheless, release into the environment should be avoided.[5]

Reactivity and Stability

This compound is stable under normal laboratory conditions.[13] However, it is a flammable liquid and should be kept away from ignition sources. Incompatible materials include strong oxidizing agents, strong acids, and strong bases, which can catalyze its hydrolysis.[5] Hazardous decomposition products upon combustion include carbon monoxide and carbon dioxide.[5][13]

Experimental Protocols

Synthesis of this compound

A common and straightforward method for the synthesis of this compound is the Fischer esterification of cyclobutanecarboxylic acid with methanol, using a strong acid catalyst such as sulfuric acid.

Materials and Equipment:

-

Cyclobutanecarboxylic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

Separatory funnel

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Distillation apparatus

Step-by-Step Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve cyclobutanecarboxylic acid (1.0 equivalent) in an excess of anhydrous methanol (10-20 equivalents).

-

Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the solution. The addition is exothermic and should be done in a fume hood.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux using a heating mantle. Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up - Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x volume of the reaction mixture).

-

Washing: Combine the organic extracts and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst), and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by distillation under reduced pressure to yield pure this compound.

Safe Handling and Storage Protocol

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat is required. Ensure full skin coverage.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Keep away from heat, sparks, and open flames.

-

Use non-sparking tools.

-

Ground and bond containers when transferring material to prevent static discharge.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of vapor.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

The storage area should be designated for flammable liquids.

Emergency Procedures

In Case of Skin Contact:

-

Immediately remove all contaminated clothing.

-

Rinse the affected area with plenty of water for at least 15 minutes.

-

Seek medical attention if irritation persists.

In Case of Eye Contact:

-

Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

-

Remove contact lenses if present and easy to do.

-

Seek immediate medical attention.

In Case of Inhalation:

-

Move the person to fresh air.

-

If breathing is difficult, provide oxygen.

-

Seek medical attention if symptoms persist.

In Case of Ingestion:

-

Do NOT induce vomiting.

-

Rinse mouth with water.

-

Seek immediate medical attention.

In Case of a Spill:

-

Eliminate all ignition sources.

-

Ventilate the area.

-

Wear appropriate personal protective equipment.

-

Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

Risk Assessment Workflow

The following diagram illustrates a logical workflow for conducting a risk assessment prior to working with this compound.

Caption: A logical workflow for risk assessment before handling this compound.

Conclusion

This compound (CAS 765-85-5) is a valuable building block in modern organic synthesis. While it presents a manageable hazard profile, primarily related to its flammability, a thorough understanding of its properties and adherence to strict safety protocols are paramount for its safe and effective use. This guide provides the essential information and procedural guidance to support researchers in leveraging the synthetic potential of this compound while maintaining the highest standards of laboratory safety.

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 765-85-5 | TCI Deutschland GmbH [tcichemicals.com]

- 4. labproinc.com [labproinc.com]

- 5. fishersci.com [fishersci.com]

- 6. Buy this compound (EVT-461535) | 765-85-5 [evitachem.com]

- 7. airgas.com [airgas.com]

- 8. This compound | 765-85-5 [chemicalbook.com]

- 9. Evaluation of subchronic inhalation toxicity of methylcyclopentane in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. paintdocs.com [paintdocs.com]

- 11. This compound | 765-85-5 | TCI AMERICA [tcichemicals.com]

- 12. Biodegradation kinetics of trans-4-methyl-1-cyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Methyl 1-methylcyclobutane-1-carboxylate | C7H12O2 | CID 20134523 - PubChem [pubchem.ncbi.nlm.nih.gov]

Theoretical Conformational Analysis of Methyl Cyclobutanecarboxylate: An In-depth Technical Guide

Introduction

The cyclobutane moiety, while less prevalent than five- and six-membered rings in medicinal chemistry, offers unique structural and physicochemical properties that are increasingly being leveraged in drug design.[1] Its rigid, puckered structure provides a well-defined three-dimensional scaffold that can be used to orient substituents in specific spatial arrangements, influencing molecular recognition and biological activity. A thorough understanding of the conformational preferences of substituted cyclobutanes is therefore paramount for the rational design of novel therapeutics.

This technical guide provides a comprehensive overview of the theoretical methods used to study the conformation of methyl cyclobutanecarboxylate. We will delve into the principles of cyclobutane ring puckering, the application of high-level computational chemistry techniques to elucidate the conformational landscape, and the experimental validation of theoretical predictions. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of the conformational behavior of this important structural motif.

The Puckered Nature of the Cyclobutane Ring

Unlike the planar depiction often used in 2D chemical structures, the cyclobutane ring is not flat. A planar conformation would result in significant torsional strain from eclipsing C-H bonds and angle strain due to the deviation from the ideal sp³ bond angle of 109.5°.[2] To alleviate this strain, the cyclobutane ring adopts a puckered or "butterfly" conformation.[1] This puckering leads to two distinct positions for a substituent on the ring: axial and equatorial .

The axial position is roughly perpendicular to the average plane of the ring, while the equatorial position is in the approximate plane of the ring. The interconversion between these two puckered conformations is a low-energy process. The relative stability of the axial and equatorial conformers is determined by the steric and electronic properties of the substituent.

Figure 1: Puckered conformations of this compound.

Theoretical Methodology for Conformational Analysis

Modern computational chemistry provides powerful tools to investigate the conformational preferences of molecules with high accuracy. Density Functional Theory (DFT) has emerged as a robust and efficient method for studying the electronic structure and geometry of organic molecules.

Computational Workflow

A typical workflow for the conformational analysis of this compound using computational methods is outlined below:

References

Unique chemical properties due to the four-membered cyclobutane ring.

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The four-membered cyclobutane ring, long considered a chemical curiosity due to its inherent strain, has emerged as a powerful and versatile motif in modern chemistry. Its unique electronic and conformational properties, born from significant ring strain, impart reactivity and structural rigidity that are increasingly exploited in fields ranging from medicinal chemistry to materials science. This guide provides an in-depth exploration of the fundamental chemical principles governing the cyclobutane ring, its characteristic reactions, and its strategic application in the development of novel molecular entities. We will delve into the concepts of angle and torsional strain, the nature of its "bent bonds," and the puckered conformation that defines its three-dimensional structure. Furthermore, this document will serve as a practical resource, offering detailed protocols for the synthesis and characterization of cyclobutane derivatives, thereby equipping researchers with the knowledge to harness the synthetic potential of this remarkable carbocycle.

The Underpinnings of a Strained System: Structure and Bonding

The chemistry of cyclobutane is fundamentally dictated by its strained four-membered ring. With a strain energy of approximately 26.3 kcal/mol, it is the second most strained monocarbocycle after cyclopropane.[1][2] This high energy state arises from two primary factors: angle strain and torsional strain.

1.1. Angle Strain and the Concept of "Bent Bonds"

An ideal sp³-hybridized carbon atom has bond angles of 109.5°. In a planar cyclobutane, the internal C-C-C bond angles would be a rigid 90°, leading to significant deviation from the ideal geometry and inducing substantial angle strain.[3][4] To accommodate this geometric constraint, the carbon-carbon bonds in cyclobutane are not formed from a direct, linear overlap of sp³ hybrid orbitals. Instead, they are described as "bent bonds" or "banana bonds," where the electron density is concentrated outside the internuclear axis.[5][6] This outward bending of the C-C bonds allows for a reduction in angle strain, but at the cost of less effective orbital overlap, which contributes to the overall instability of the ring.[5][7][8]

Diagram 1: Orbital Overlap in Cyclobutane

A simplified representation of the bent bonds in cyclobutane, illustrating how orbital overlap occurs outside the direct internuclear axes of the carbon atoms.

1.2. Torsional Strain and the Puckered Conformation

If cyclobutane were perfectly planar, the hydrogen atoms on adjacent carbon atoms would be fully eclipsed, leading to significant torsional strain.[9][10] To alleviate this strain, the cyclobutane ring adopts a non-planar, puckered or "butterfly" conformation.[1][9][11] In this conformation, one carbon atom is bent out of the plane of the other three by an angle of about 25°.[11][12] This puckering reduces the eclipsing interactions between adjacent C-H bonds, thereby relieving torsional strain.[9][13] However, this comes at the expense of a slight increase in angle strain, as the C-C-C bond angles decrease to approximately 88°.[1][9] The puckered conformation represents the lowest energy state for the cyclobutane ring, achieving a balance between these opposing strain factors.[1]

Reactivity Profile: Harnessing Strain for Chemical Transformations

The high ring strain of cyclobutane makes it susceptible to a variety of chemical reactions that are not readily observed in more stable cycloalkanes. These reactions are often driven by the release of this inherent strain.

2.1. Ring-Opening Reactions

The considerable strain energy of the cyclobutane ring can be released through ring-opening reactions, which can be initiated thermally or by various reagents.

2.1.1. Thermal Decomposition: At elevated temperatures (above 500 °C), cyclobutane undergoes thermal decomposition to yield two molecules of ethylene.[12][14] This reaction proceeds through a biradical intermediate and is a classic example of a unimolecular ring-opening reaction.[14]

2.1.2. Hydrogenation: Catalytic hydrogenation of cyclobutane with catalysts like nickel or platinum can lead to the formation of n-butane.[15] This ring-opening hydrogenation becomes progressively more difficult with increasing ring size.[15]

2.1.3. Nucleophilic and Electrophilic Attack: While unsubstituted cyclobutane is relatively inert to nucleophiles, the presence of activating groups, such as geminal esters, can facilitate ring-opening reactions.[16] For instance, in the presence of a Lewis acid like AlCl₃, electron-rich arenes can act as nucleophiles to open the cyclobutane ring.[16]

2.2. Cycloaddition Reactions

The formation of the cyclobutane ring via [2+2] cycloaddition reactions is a cornerstone of its synthetic chemistry. These reactions involve the joining of two double bonds to form a four-membered ring and can be promoted photochemically or by transition metals.[17][18]

2.2.1. Photochemical [2+2] Cycloaddition: The photochemical [2+2] cycloaddition is a powerful and widely used method for the synthesis of cyclobutanes.[18][19] This reaction typically involves the irradiation of two olefinic partners with UV light, leading to the formation of a cyclobutane ring.[17][18] The reaction can be intermolecular, between two separate alkenes, or intramolecular, where the two reacting double bonds are part of the same molecule.[20]

Diagram 2: Generalized [2+2] Photocycloaddition

Schematic representation of a photochemical [2+2] cycloaddition reaction between two alkenes to form a cyclobutane ring.

2.2.2. Transition Metal-Catalyzed [2+2] Cycloaddition: Thermally driven [2+2] cycloadditions catalyzed by transition metals offer an alternative to photochemical methods.[21] These reactions often provide advantages in terms of scalability and can be applied to electronically unbiased substrates that are challenging for photochemical approaches.[21] Rhodium(I) complexes, for example, have been shown to catalyze the [6+2] cycloaddition of allenylcyclobutanes.[22]

2.3. C-H Functionalization

Direct functionalization of the C-H bonds of cyclobutanes is an emerging area of research that allows for the efficient introduction of new functional groups.[23] Transition metal catalysis, particularly with rhodium(II), has enabled the direct C(sp³)-H diamination of arylcyclobutanes.[23]

Synthesis of Cyclobutane Derivatives: Key Methodologies

The construction of the cyclobutane core is a significant challenge in organic synthesis. While various methods exist, [2+2] cycloaddition reactions remain the most prevalent.

3.1. Photochemical [2+2] Cycloaddition Protocol

The following is a generalized protocol for a photochemical [2+2] cycloaddition. Specific reaction conditions will vary depending on the substrates.

Experimental Protocol: Synthesis of a Dimerized Cyclobutane via Photocycloaddition

-

Reactant Preparation: Dissolve the alkene substrate in a suitable solvent (e.g., acetone, which can also act as a triplet sensitizer) in a quartz reaction vessel. The concentration should be optimized for the specific reaction.

-

Degassing: Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can quench the excited state.

-

Irradiation: Place the reaction vessel in a photochemical reactor equipped with a UV lamp (e.g., a medium-pressure mercury lamp). The reaction should be cooled to maintain a consistent temperature.

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy.

-

Workup: Once the reaction is complete, remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired cyclobutane derivative.

3.2. Transition Metal-Catalyzed Synthesis

Transition metal-catalyzed methods provide a powerful alternative for constructing cyclobutane rings, often with high levels of stereocontrol.[24]

Experimental Protocol: Iridium-Catalyzed Asymmetric Allylic Etherification/[2+2] Photocycloaddition Cascade

This protocol is based on the work of You and colleagues for the enantioselective synthesis of cyclobutane derivatives.[24]

-

Catalyst Preparation: In a glovebox, to an oven-dried Schlenk tube, add [Ir(cod)Cl]₂ and the chiral phosphoramidite ligand.

-

Reaction Setup: Outside the glovebox, add the cinnamyl alcohol, allyl acetate, and an acid additive (e.g., 3,5-Cl₂C₆H₃CO₂H) to the Schlenk tube under an inert atmosphere.

-

Photosensitizer and Solvent: Add the photosensitizer (e.g., Ir(dFppy)₃) and the solvent (e.g., toluene).

-

Reaction Conditions: Stir the reaction mixture at room temperature under blue LED irradiation.

-

Monitoring and Workup: Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel to yield the enantioenriched cyclobutane product.

Spectroscopic Characterization of Cyclobutanes

The identification and structural elucidation of cyclobutane derivatives rely on a combination of spectroscopic techniques.

| Technique | Key Features for Cyclobutane Derivatives |

| ¹H NMR Spectroscopy | Protons on the cyclobutane ring typically appear in the aliphatic region of the spectrum. The chemical shifts and coupling constants are highly dependent on the substitution pattern and stereochemistry.[25][26][27] |

| ¹³C NMR Spectroscopy | The carbon atoms of the cyclobutane ring exhibit characteristic chemical shifts that are influenced by strain and substitution.[27] |

| Infrared (IR) Spectroscopy | The C-H stretching vibrations of cyclobutane appear around 2938 cm⁻¹.[28][29] |

| Mass Spectrometry (MS) | Mass spectrometry provides information on the molecular weight and fragmentation patterns of cyclobutane derivatives. |

The Cyclobutane Motif in Drug Discovery and Natural Products

The unique structural and conformational properties of the cyclobutane ring have made it an increasingly important scaffold in medicinal chemistry and a recurring feature in natural products.[1][30][31]

5.1. Applications in Medicinal Chemistry

The incorporation of a cyclobutane ring can confer several advantageous properties to a drug candidate:

-

Conformational Restriction: The rigid, puckered structure of the cyclobutane ring can lock a molecule into a specific conformation, which can enhance its binding to a biological target and improve potency.[1][30]

-

Metabolic Stability: Replacing metabolically labile groups with a cyclobutane ring can improve the metabolic stability of a drug.[31]

-

Improved Pharmacokinetic Profile: The introduction of a cyclobutane moiety can favorably modulate a compound's pharmacokinetic properties.

-

Isosteric Replacement: Cyclobutane rings can serve as non-classical isosteres for other groups, such as phenyl rings or alkenes, to fine-tune a molecule's properties.[30][31]

A notable example is the anti-cancer drug Carboplatin , which contains a cyclobutane-1,1-dicarboxylate ligand.[1][31] Another example is Ivosidenib , an inhibitor of isocitrate dehydrogenase 1 (IDH1), where a difluorocyclobutanyl amine was introduced to enhance metabolic stability.

5.2. Cyclobutanes in Natural Products

Although relatively rare, the cyclobutane motif is found in a variety of natural products, often contributing to their biological activity.[1][32][33] Examples include the lignans, a class of compounds with diverse biological activities, and pentacycloanammoxic acid, a ladderane found in bacteria.[32][34]

Conclusion

The cyclobutane ring, with its inherent strain and unique three-dimensional structure, presents both a challenge and an opportunity for chemists. Its distinct reactivity profile, driven by the release of ring strain, allows for a range of chemical transformations that are not accessible to more conventional carbocycles. The continued development of synthetic methodologies, particularly in the realm of catalytic and enantioselective [2+2] cycloadditions, is expanding the accessibility of complex cyclobutane-containing molecules. For researchers in drug discovery and materials science, the cyclobutane motif offers a powerful tool for imparting desirable properties such as conformational rigidity, metabolic stability, and unique spatial arrangements of functional groups. As our understanding of its fundamental properties deepens and our synthetic capabilities advance, the four-membered cyclobutane ring is poised to play an even more significant role in the future of molecular design and innovation.

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Conformational analysis | PDF [slideshare.net]

- 4. Ring strain - Wikipedia [en.wikipedia.org]

- 5. brainly.com [brainly.com]

- 6. Bent bond - Wikipedia [en.wikipedia.org]

- 7. Assertion:Cyclobutane is less stable than cyclopentane. Reason : Presence of bent bonds causes "loss of orbital overlap" [allen.in]

- 8. \bf (A): Cyclobutane is less stable than cyclopentane.\bf (R): Presence o.. [askfilo.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 12. dalalinstitute.com [dalalinstitute.com]

- 13. Cycloalkanes [ch.ic.ac.uk]

- 14. benchchem.com [benchchem.com]

- 15. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]

- 16. Ring-Opening of Cyclobutanes with Nucleophiles - ChemistryViews [chemistryviews.org]

- 17. baranlab.org [baranlab.org]

- 18. Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. discovery.researcher.life [discovery.researcher.life]

- 20. par.nsf.gov [par.nsf.gov]

- 21. Transition‐Metal Catalyzed, Thermally Driven [2π+2π]‐Cycloadditions of Olefins and Alkynes | Semantic Scholar [semanticscholar.org]

- 22. Transition metal catalyzed [6 + 2] cycloadditions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02839K [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. Enantioselective Synthesis of Cyclobutanes - ChemistryViews [chemistryviews.org]

- 25. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. pubs.acs.org [pubs.acs.org]

- 29. scilit.com [scilit.com]

- 30. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 32. Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system - PMC [pmc.ncbi.nlm.nih.gov]

- 33. [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 34. Cyclobutane - Wikipedia [en.wikipedia.org]

A Technical Guide to the Strategic Applications of Methyl Cyclobutanecarboxylate in Modern Organic Synthesis

Abstract

Methyl cyclobutanecarboxylate (MCB) has emerged as a pivotal building block in contemporary organic synthesis, prized for more than its simple four-carbon framework. Its inherent ring strain and conformational rigidity offer unique strategic advantages, particularly in the fields of medicinal chemistry and complex target synthesis.[1][2] The cyclobutane motif, when incorporated into molecular architectures, can significantly enhance pharmacological properties such as potency, selectivity, and metabolic stability. This guide provides an in-depth exploration of MCB's synthetic utility, moving beyond fundamental transformations to advanced applications. We will dissect its role as a versatile synthetic hub for functional group interconversion, alpha-functionalization, and sophisticated ring-opening and expansion reactions that leverage its "spring-loaded" nature.[1] Furthermore, we will examine its application in modern C–H functionalization strategies and provide detailed, actionable protocols for researchers, scientists, and drug development professionals.

Introduction to this compound (MCB): The Strategic Value of a Strained Ring

The utility of a chemical building block is defined by its reactivity, stability, and the structural motifs it can introduce. This compound, a colorless liquid, is a deceptively simple molecule whose value lies in the unique properties of its strained cyclobutane core.[3]

Physicochemical Properties

A foundational understanding of MCB's physical characteristics is essential for its practical application in a laboratory setting. These properties dictate reaction conditions, purification strategies, and handling procedures.

| Property | Value | Source |

| CAS Number | 765-85-5 | |

| Molecular Formula | C₆H₁₀O₂ | [3] |

| Molecular Weight | 114.14 g/mol | [3] |

| Appearance | Colorless transparent liquid | [3] |

| Purity | ≥98.0% (Typical) | [3] |

| Boiling Point | 138.7°C | [3] |

| Flash Point | 30.1°C | [3] |

The Cyclobutane Motif in Medicinal Chemistry

In drug discovery, moving beyond "flatland"—the prevalence of planar, aromatic structures—is a key strategy for improving clinical success rates. The three-dimensional architecture of the cyclobutane ring offers a solution. Unlike flexible alkanes, the cyclobutane ring is conformationally rigid, adopting a puckered structure. When this motif is integrated into a drug candidate, it acts as a conformational constraint, locking a portion of the molecule into a specific orientation.[2] This pre-organization can lead to a more favorable binding entropy with the target protein, thereby enhancing potency and selectivity. This strategic use has been successfully demonstrated in marketed drugs, where the cyclobutane fragment improves pharmacokinetic profiles.[2]

Harnessing Ring Strain for Synthesis

Cyclobutane possesses a significant degree of ring strain (approximately 26 kcal/mol), making it thermodynamically inclined to undergo reactions that open or expand the ring.[1][4] This inherent reactivity is not a liability but a powerful synthetic tool. Under specific conditions (acidic, basic, thermal, or photolytic), the cyclobutane C-C bonds can be selectively cleaved.[1] This "spring-loaded" characteristic allows chemists to use MCB and its derivatives as precursors to more complex or larger ring systems, such as cyclopentanes, which would be more challenging to synthesize directly.[1][4]

MCB as a Versatile Synthetic Hub

This compound is not merely a static scaffold but a dynamic platform for a wide array of chemical transformations. Its ester functionality and carbocyclic frame provide multiple reaction sites.

Functional Group Interconversion at the Ester Moiety

The methyl ester group serves as a versatile handle for introducing other key functional groups. These transformations are often high-yielding and represent the first step in more complex synthetic sequences. Standard protocols for hydrolysis, reduction, and amidation can be readily applied, making MCB an accessible entry point for creating diverse libraries of cyclobutane-containing compounds.

Caption: Core functional group transformations starting from MCB.

Alpha-Functionalization via Enolate Chemistry

The α-proton of the ester is acidic enough to be removed by a strong, non-nucleophilic base, generating an enolate. This nucleophilic intermediate can then be reacted with various electrophiles, most commonly alkyl halides, to install substituents at the carbon adjacent to the carbonyl. This provides direct access to α-substituted cyclobutane derivatives.

This protocol is adapted from established methodologies for the α-alkylation of esters and demonstrates the direct functionalization of MCB.[5]

Objective: To synthesize methyl 1-methylcyclobutane-1-carboxylate by deprotonation of this compound followed by methylation.

Reagents:

-

Diisopropylamine (1.1 eq)

-

n-Butyllithium (1.6 M in hexane, 1.0 eq)

-

This compound (1.0 eq)

-

Methyl iodide (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

LDA Preparation: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add anhydrous THF and diisopropylamine. Cool the solution to -20°C using a cryocool or a suitable cooling bath.

-

Slowly add n-butyllithium dropwise to the stirred solution, maintaining the temperature at -20°C. Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes at this temperature.

-

Enolate Formation: Cool the LDA solution to -70°C (e.g., a dry ice/acetone bath). In a separate flask, prepare a solution of this compound in anhydrous THF.

-

Add the this compound solution dropwise to the LDA solution over a period of 1 hour, ensuring the internal temperature does not rise above -65°C. Stir the resulting mixture for an additional hour at -70°C to ensure complete enolate formation.

-

Alkylation: Add methyl iodide to the reaction mixture. Allow the reaction to proceed at -70°C for 2 hours, then warm slowly to room temperature and stir overnight.

-

Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by fractional distillation or silica gel chromatography to yield the pure methyl 1-methylcyclobutane-1-carboxylate.[6]

Ring-Opening and Ring-Expansion Reactions

The inherent strain of the cyclobutane ring is the primary driving force for powerful rearrangement reactions. When a carbocation is generated on or adjacent to the ring, a 1,2-alkyl shift can occur, leading to a ring-expanded product. This is a highly effective method for converting readily available four-membered rings into five-membered rings.[1][4]

For instance, the reduction of MCB to cyclobutylmethanol, followed by tosylation and solvolysis, can generate a primary carbocation that rapidly rearranges to the more stable cyclopentyl cation. This strategy provides a reliable pathway to cyclopentane derivatives.

Caption: Carbocation-mediated ring expansion driven by strain release.

Directed C-H Functionalization

A frontier in organic synthesis is the direct functionalization of otherwise inert C-H bonds. The ester group in MCB can act as a directing group, positioning a transition metal catalyst in proximity to specific C-H bonds on the cyclobutane ring.[7] This allows for the direct and regioselective installation of new functional groups (e.g., aryl or alkyl groups) without pre-functionalization. This advanced strategy greatly shortens synthetic routes to highly substituted cyclobutane cores, which are of significant interest in the synthesis of natural products and pharmaceuticals.[7]

Case Study: A Hypothetical Synthesis Leveraging MCB

To illustrate the integration of these concepts, consider a plausible synthetic route to a complex spirocyclic core, a common motif in natural products. This hypothetical pathway showcases how MCB can serve as the cornerstone for building molecular complexity.

Caption: Synthetic workflow from MCB to a complex spirocycle.

This sequence begins with an α-allylation of MCB. The resulting alkene is then dihydroxylated, and subsequent acid-catalyzed lactonization forms a spirocyclic lactone. The crucial final step involves a Lewis acid-promoted rearrangement, where the strain of the cyclobutane ring facilitates a selective C-C bond migration to form a more stable five-membered ring, yielding the final spirocyclic ketone.

Synthesis of the Cyclobutane Scaffold

While MCB is commercially available, understanding its synthesis provides context for accessing its derivatives. The most common method for constructing cyclobutane rings is the [2+2] cycloaddition reaction.[8] This can be achieved either thermally or photochemically.[8][9] In a photochemical [2+2] cycloaddition, two alkene molecules are irradiated with UV light. One alkene is promoted to an excited state, allowing for a concerted, symmetry-allowed reaction to form the cyclobutane ring.[10][11]

Caption: General schematic for a [2+2] cycloaddition reaction.

Conclusion and Future Outlook

This compound is a potent and versatile tool in the arsenal of the modern synthetic chemist. Its value extends far beyond that of a simple four-carbon spacer. By strategically harnessing its inherent ring strain, conformational rigidity, and the reactivity of its ester group, chemists can access a vast range of complex and valuable molecules. It serves as an ideal starting point for constructing sp³-rich scaffolds for drug discovery, a reliable precursor for ring-expansion reactions to cyclopentanes, and a modern substrate for directed C-H functionalization. As the demand for novel, three-dimensional molecules in pharmaceuticals and materials science continues to grow, the applications for strained-ring building blocks like this compound are set to expand even further.

References

- 1. researchgate.net [researchgate.net]

- 2. lifechemicals.com [lifechemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. Ring Expansion Rearrangements - Chemistry Steps [chemistrysteps.com]

- 5. prepchem.com [prepchem.com]

- 6. Methyl 1-methylcyclobutane-1-carboxylate | C7H12O2 | CID 20134523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. organicreactions.org [organicreactions.org]

- 9. 30.5 Cycloaddition Reactions - Organic Chemistry | OpenStax [openstax.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

Literature review on the synthesis of cyclobutanecarboxylic acid esters.

An In-depth Technical Guide to the Synthesis of Cyclobutanecarboxylic Acid Esters

Introduction: The Enduring Appeal of the Strained Ring

The cyclobutane motif, a four-membered carbocycle, represents a fascinating structural unit in organic chemistry. Long considered a synthetic curiosity due to its inherent ring strain (approximately 26 kcal/mol), the cyclobutane ring is now recognized as a privileged scaffold in medicinal chemistry and materials science.[1][2] Its rigid, puckered conformation allows for the precise spatial arrangement of substituents, making it an invaluable tool for probing biological interactions and designing molecules with unique pharmacological properties.[3][4][5] Cyclobutanecarboxylic acid and its esters are particularly important as versatile building blocks and key intermediates in the synthesis of numerous approved drugs, including Butorphanol, Nalbuphine, and Boceprevir.[5][6][7]

However, the same ring strain that confers these desirable properties also presents a significant synthetic challenge. Standard cyclization methods often struggle to form the four-membered ring efficiently. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core synthetic strategies for accessing cyclobutanecarboxylic acid esters, delving into the mechanistic underpinnings of each approach and offering practical, field-proven insights.

Core Synthetic Strategies: A Mechanistic Overview

The construction of the cyclobutane ring can be broadly categorized into three main approaches: cycloaddition reactions, intramolecular ring closures, and ring expansion/contraction methods.

References

- 1. baranlab.org [baranlab.org]

- 2. scribd.com [scribd.com]

- 3. Synthesis of Cyclobutanes via Ring Contraction - ChemistryViews [chemistryviews.org]

- 4. researchgate.net [researchgate.net]

- 5. Cyclobutanecarboxylic Acid|CAS 3721-95-7|Supplier [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Cyclobutanecarboxylic acid - general description [georganics.sk]

Health and safety information for Methyl cyclobutanecarboxylate.

An In-Depth Technical Guide to the Health and Safety of Methyl Cyclobutanecarboxylate

Introduction: Understanding this compound

This compound (CAS No. 765-85-5) is a cycloaliphatic ester recognized for its utility as a versatile intermediate and building block in advanced organic synthesis.[1][2] Its unique four-carbon ring structure makes it a valuable component in the development of novel molecules and complex chemical compounds for the pharmaceutical and chemical manufacturing industries.[2] While it is a key reagent, a comprehensive understanding of its health and safety profile is paramount for professionals in research and drug development to ensure a secure laboratory environment.

This guide provides an in-depth analysis of the health and safety considerations for this compound. As Senior Application Scientist, my objective is to move beyond mere recitation of data sheet information. Instead, this document synthesizes available data to explain the causality behind safety protocols, offering a framework for risk assessment and management that is both scientifically grounded and practically applicable. We will address discrepancies in publicly available safety data and advocate for a conservative, safety-first approach in all handling procedures.

Section 1: Physicochemical and Hazardous Properties

A foundational element of chemical safety is understanding a substance's intrinsic properties. These characteristics dictate its behavior under various conditions and inform the necessary control measures.

Physicochemical Data

The physical and chemical properties of this compound are summarized below. This data is crucial for designing appropriate storage and handling protocols, particularly concerning its volatility and flammability.

| Property | Value | Source(s) |

| CAS Number | 765-85-5 | [3] |

| Molecular Formula | C₆H₁₀O₂ | [1][2] |

| Molecular Weight | 114.14 g/mol | [1][4] |

| Appearance | Colorless transparent liquid | [1][2] |

| Boiling Point | 135 - 138.7°C | [2][5] |

| Flash Point | 30.1°C | [2] |

| Purity | ≥98.0% | [1][2] |

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. However, a review of various Safety Data Sheets (SDS) for this compound reveals inconsistencies.

-

One source classifies the chemical as a Category 3 Flammable liquid .

-

Another source states it is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[3]

Expertise-Driven Recommendation: In situations with conflicting safety classifications, the principle of precaution dictates adopting the more stringent classification. The documented flash point of 30.1°C supports its classification as a flammable liquid.[2] Therefore, it is imperative to manage this compound as a flammable substance.

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Flammable liquids (Category 3) | 🔥 | Warning | H226: Flammable liquid and vapor.[6][7] |

This classification necessitates specific precautions to control ignition sources, which will be detailed in subsequent sections.

Section 2: Risk Mitigation and the Hierarchy of Controls

Effective safety management involves a systematic approach to mitigating risks. The hierarchy of controls is a framework that prioritizes safety interventions from most to least effective. This section applies this hierarchy to the handling of this compound.

Caption: Hierarchy of controls applied to this compound.

-

Elimination/Substitution: The most effective controls. In drug development, eliminating a key intermediate is often not feasible. However, researchers should always consider if a less flammable or less hazardous analogue could serve the synthetic purpose.

-

Engineering Controls: These are physical changes to the workspace to reduce exposure. For this compound, the primary engineering control is a certified chemical fume hood to manage flammable vapors. Use of explosion-proof equipment is also recommended where significant quantities are handled or transferred.[8][9]

-

Administrative Controls: These are procedural controls. Key measures include developing Standard Operating Procedures (SOPs), ensuring personnel are trained on the specific hazards, keeping containers tightly closed when not in use, and minimizing the quantities stored and used.[8]

-

Personal Protective Equipment (PPE): PPE is the last line of defense. It does not eliminate the hazard but protects the user from exposure.

Section 3: Standard Operating Protocols

Adherence to validated protocols is the cornerstone of laboratory safety. The following sections provide step-by-step methodologies for handling, storage, and emergency response.

Protocol for Safe Handling and Storage

This protocol is designed to mitigate risks associated with flammability and potential contact.

-

Pre-Handling Verification:

-

Confirm the availability and location of the most current SDS.

-

Ensure safety showers and eyewash stations are accessible and operational.[8]

-

Verify the chemical fume hood has a current certification.

-

-

Donning Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or glasses as described by OSHA's 29 CFR 1910.133 or European Standard EN166.[3][8]

-

Hand Protection: Wear appropriate protective gloves (e.g., Nitrile rubber). Inspect gloves for integrity before use.[10]

-

Body Protection: Wear a flame-resistant lab coat and closed-toe shoes.[8]

-

-

Chemical Handling:

-

Perform all manipulations of this compound inside a certified chemical fume hood to ensure adequate ventilation.[3]

-

Ground and bond containers when transferring material to prevent static discharge, a potential ignition source.[8]

-

Use only non-sparking tools.[9]

-

Avoid contact with skin, eyes, and clothing.[3] Avoid inhalation of vapors.[3]

-

-

Storage:

Caption: Standard workflow for safely handling this compound.

Emergency Procedures

Preparedness is critical for responding effectively to accidents.

3.2.1. First-Aid Measures

The immediate response to an exposure can significantly impact the outcome.

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[3][11] Remove contaminated clothing and wash it before reuse.[11]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If symptoms occur, get medical attention.[3]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.[3][11]

3.2.2. Spill Response Protocol

A prompt and correct response to a spill is crucial to prevent fires and widespread contamination.

-

Immediate Actions:

-

Containment & Cleanup (for small spills):

-

Wear appropriate PPE, including respiratory protection if ventilation is inadequate.[11]

-

Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[8][13] Do not use combustible materials like paper towels.

-

Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[8]

-

-

Post-Cleanup:

-

Wipe down the spill area.

-

Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.

-

Wash hands thoroughly.

-

3.2.3. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[3][10]

-

Unsuitable Media: Do not use a solid water stream (water jet) as it may scatter and spread the fire.[9]

-

Specific Hazards: The vapor is flammable and may form explosive mixtures with air.[14][15] Containers may explode if heated.[9][15] Thermal decomposition can produce carbon monoxide (CO) and carbon dioxide (CO₂).[3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][9]

Section 4: Waste Disposal

Proper disposal is a legal and ethical responsibility to protect human health and the environment.

-

Waste Classification: this compound should be classified as a hazardous waste due to its flammability.[13]

-

Collection: Collect waste material in a dedicated, properly labeled, and sealed container.[13] Do not mix with incompatible waste streams.

-

Disposal: All waste disposal must be conducted in strict accordance with federal, state, and local regulations.[13] This typically involves disposal via a licensed professional waste disposal service.[16] Empty containers may retain product residue and should be treated as hazardous waste.[8]

Conclusion

This compound is a valuable tool in chemical synthesis, but its safe use hinges on a robust understanding of its hazards and the implementation of rigorous safety protocols. By treating it as a flammable liquid, adhering to the hierarchy of controls, and following validated procedures for handling, storage, and emergency response, researchers can mitigate risks effectively. This guide provides the necessary framework for drug development professionals to work with this compound confidently and safely, ensuring both personal and environmental protection.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. fishersci.com [fishersci.com]

- 4. Cyclobutanecarboxylic acid methyl ester | C6H10O2 | CID 136594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 765-85-5 [chemicalbook.com]

- 6. This compound | 765-85-5 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 7. This compound | 765-85-5 | TCI Deutschland GmbH [tcichemicals.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. airgas.com [airgas.com]

- 10. fishersci.be [fishersci.be]

- 11. synquestlabs.com [synquestlabs.com]

- 12. fishersci.com [fishersci.com]

- 13. benchchem.com [benchchem.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. fishersci.com [fishersci.com]

- 16. angenechemical.com [angenechemical.com]

The Energetic Landscape of a Strained Scaffold: A Technical Guide to the Thermochemical Data of Monosubstituted Cyclobutane Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract